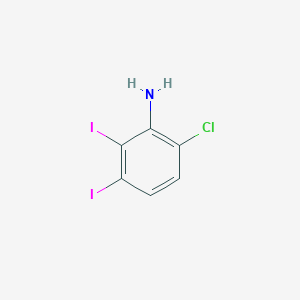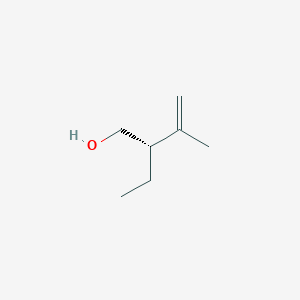
(S)-2-Ethyl-3-methylbut-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Ethyl-3-methylbut-3-en-1-ol is an organic compound with the molecular formula C7H14O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Ethyl-3-methylbut-3-en-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For instance, the reduction of 2-Ethyl-3-methylbut-3-en-2-one using a chiral borane reagent can yield the desired alcohol with high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ metal catalysts such as palladium or rhodium to facilitate the reduction of the ketone precursor under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-Ethyl-3-methylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 2-Ethyl-3-methylbut-3-enal (aldehyde) or 2-Ethyl-3-methylbut-3-enoic acid (carboxylic acid).
Reduction: 2-Ethyl-3-methylbutane.
Substitution: 2-Ethyl-3-methylbut-3-en-1-chloride or 2-Ethyl-3-methylbut-3-en-1-bromide.
Wissenschaftliche Forschungsanwendungen
(S)-2-Ethyl-3-methylbut-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of (S)-2-Ethyl-3-methylbut-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into enzyme active sites in a stereospecific manner, influencing the rate and outcome of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- ®-2-Ethyl-3-methylbut-3-en-1-ol
- 2-Ethyl-3-methylbutan-1-ol
- 2-Methyl-3-buten-2-ol
Comparison: (S)-2-Ethyl-3-methylbut-3-en-1-ol is unique due to its specific chiral configuration, which can result in different biological and chemical properties compared to its enantiomer ®-2-Ethyl-3-methylbut-3-en-1-ol. The presence of the double bond in the structure also distinguishes it from similar saturated alcohols like 2-Ethyl-3-methylbutan-1-ol.
This comprehensive overview highlights the significance of this compound in various fields and provides insights into its preparation, reactions, applications, and unique characteristics
Eigenschaften
Molekularformel |
C7H14O |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
(2S)-2-ethyl-3-methylbut-3-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-4-7(5-8)6(2)3/h7-8H,2,4-5H2,1,3H3/t7-/m1/s1 |
InChI-Schlüssel |
HOEIQJYPUYKCOU-SSDOTTSWSA-N |
Isomerische SMILES |
CC[C@H](CO)C(=C)C |
Kanonische SMILES |
CCC(CO)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


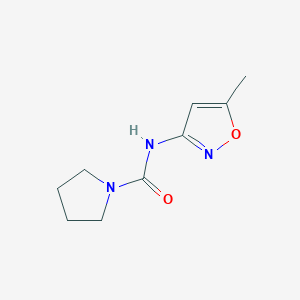
![1-(6-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870043.png)
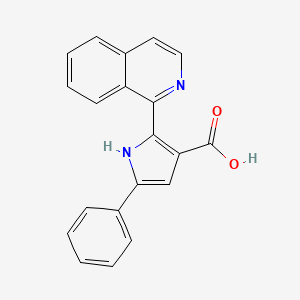



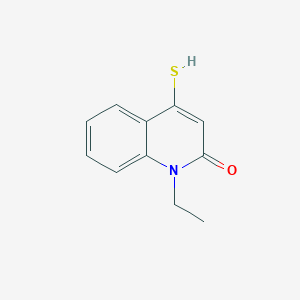
![2-(Difluoromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12870072.png)

![4-Cyanobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12870084.png)
![1H-Pyrrole, 1-[[2-(methylthio)-3-pyridinyl]carbonyl]-](/img/structure/B12870091.png)
![3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12870092.png)

